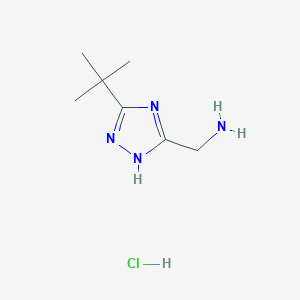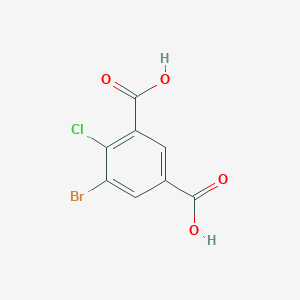
Methyl 1-((tert-butoxycarbonyl)amino)-3-hydroxycyclopentanecarboxylate
Vue d'ensemble
Description
Methyl 1-((tert-butoxycarbonyl)amino)-3-hydroxycyclopentanecarboxylate: . It is characterized by its molecular structure, which includes a cyclopentane ring with a hydroxyl group and a tert-butoxycarbonyl (BOC) protected amino group
Synthetic Routes and Reaction Conditions:
Protection of Amines: The BOC group is commonly used as a protecting group for amines. The compound can be synthesized by reacting an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Hydroxylation: The hydroxyl group can be introduced through hydroxylation reactions, which involve the addition of a hydroxyl group to the cyclopentane ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to enhance the efficiency of the reactions.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation reactions to form carbonyl compounds.
Reduction: The BOC-protected amino group can be reduced to form a primary amine.
Substitution: The compound can participate in substitution reactions, where the BOC group or the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various derivatives depending on the substituents used.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It can be used as a building block in the synthesis of biologically active compounds. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Methyl 1-((tert-butoxycarbonyl)amino)-3-hydroxycyclopentanecarboxylate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Methyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate: Similar structure but with a cyclobutane ring instead of cyclopentane.
Methyl 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate: Similar structure but with a cyclohexane ring instead of cyclopentane.
Uniqueness: The presence of the hydroxyl group on the cyclopentane ring distinguishes this compound from its similar counterparts, potentially leading to different chemical properties and reactivity.
Methyl 1-((tert-butoxycarbonyl)amino)-3-hydroxycyclopentanecarboxylate , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
methyl 3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-12(9(15)17-4)6-5-8(14)7-12/h8,14H,5-7H2,1-4H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGYHHOCKGUOEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC(C1)O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001136802 | |
| Record name | Methyl 1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxycyclopentanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001136802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191110-70-0 | |
| Record name | Methyl 1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxycyclopentanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191110-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxycyclopentanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001136802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(butan-2-yl)amino]-N-(2-chloro-6-methylphenyl)acetamide hydrochloride](/img/structure/B3249031.png)
![8-Phenyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B3249038.png)
![2-{[(3-Nitrophenyl)methyl]sulfanyl}acetamide](/img/structure/B3249041.png)
![1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane dihydrochloride](/img/structure/B3249045.png)
![{1-[Amino(phenyl)methyl]cyclopent-3-en-1-yl}methanol hydrochloride](/img/structure/B3249056.png)

![[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B3249077.png)






